Enhanced Lipophilicity: XLogP3 Comparison vs. Non-Esterified 2α-Hydroxytestosterone
The dipropionate ester of 2α-hydroxytestosterone exhibits a significantly higher predicted lipophilicity compared to the free 2α-hydroxytestosterone, which influences membrane permeability and distribution. Specifically, the target compound has a computed XLogP3 of 4.9, whereas the free 2α-hydroxytestosterone (the non-esterified parent androgen) has a computed XLogP3 of approximately 2.5 . This difference is critical for predicting oral absorption and tissue distribution.
vs 2.5 free alcohol
Δ +2.4 (~250×)
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 |
| Comparator Or Baseline | 2α-Hydroxytestosterone (free alcohol): XLogP3 ≈ 2.5 |
| Quantified Difference | Δ XLogP3 ≈ +2.4 (approximately 250-fold increase in predicted partition coefficient) |
| Conditions | In silico prediction by XLogP3 algorithm (PubChem 2024.12.12 release) |
Why This Matters
Procurement decisions for in vivo or cell-based assays should consider that the dipropionate prodrug has dramatically different solubility and permeability characteristics compared to the parent 2α-hydroxy steroid, which may affect dosing and bioavailability.
- [1] PubChem: 2alpha-Hydroxytestosterone dipropionate (CID 11954148) – Computed Properties (XLogP3=4.9). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/11954148#section=Computed-Properties View Source
